methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate
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Overview
Description
Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate is a complex organic compound with a unique structure that includes a pyridine ring, trifluoromethyl group, and alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction with sodium hydride (NaH) and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4,6-dimethylpyridin-2-yl)carbamate
- 1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentylmethanol
Uniqueness
Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C14H18F3N3O3 |
---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C14H18F3N3O3/c1-5-11(21)20-13(12(22)23-4,14(15,16)17)19-10-7-8(2)6-9(3)18-10/h6-7H,5H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
MNUNPEJDQFODFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC(=CC(=N1)C)C |
Origin of Product |
United States |
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